Home > Products > Building Blocks P12627 > 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole - 762233-62-5

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Catalog Number: EVT-345632
CAS Number: 762233-62-5
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole belongs to a class of organic compounds known as pyrazolo[3,4-c]pyrazoles. These are bicyclic heterocyclic systems containing two nitrogen atoms in each ring. While the specific source and natural occurrence of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole are not mentioned in the provided literature, its derivatives have demonstrated potential in various scientific research areas. Notably, the core structure serves as a versatile scaffold for developing novel compounds with desired biological and pharmacological properties [, ].

Overview

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles, which are known for their diverse pharmacological activities. This specific compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of various kinases, making it a candidate for cancer treatment and other therapeutic applications.

Source

The compound can be synthesized through various methods involving pyrazole derivatives and is often studied in the context of drug discovery and development. Research indicates that derivatives of tetrahydropyrrolo[3,4-c]pyrazoles exhibit significant biological activity, including antitumor properties.

Classification

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is classified as a pyrazolo[3,4-c]pyrrole derivative. It falls under the category of heterocycles, which are compounds containing rings made up of at least one atom that is not carbon.

Synthesis Analysis

Methods

The synthesis of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves multi-step reactions starting from readily available precursors such as hydrazones or α-aminoketones. Common methods include:

  • Cyclization Reactions: Utilizing hydrazine derivatives and α,β-unsaturated carbonyl compounds to form the pyrazole ring.
  • One-Pot Reactions: Employing strategies like the Vilsmeier-Haack reaction to achieve efficient synthesis with fewer steps.

Technical Details

The synthesis often employs catalysts such as copper salts or Lewis acids to facilitate the cyclization process. Reaction conditions may vary, including temperature control and solvent selection to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole features a fused bicyclic system consisting of a pyrazole ring connected to a tetrahydropyrrole moiety.

Data

  • Molecular Formula: C₇H₈N₄
  • Molecular Weight: 164.17 g/mol
  • Key Functional Groups: Methyl group at position 1 and nitrogen atoms in the heterocyclic framework.
Chemical Reactions Analysis

Reactions

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can participate in various chemical reactions:

  • Nucleophilic Substitution: The nitrogen atoms in the ring can act as nucleophiles in substitution reactions.
  • Oxidation Reactions: The compound may undergo oxidation to form N-oxides or other derivatives.

Technical Details

Reactions are typically conducted under controlled conditions to ensure specificity and yield. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.

Mechanism of Action

Process

The mechanism of action for 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific kinases:

  • Aurora Kinase Inhibition: Studies have shown that this compound can inhibit Aurora kinases by binding to their active sites and preventing substrate phosphorylation.

Data

Molecular docking studies reveal that the compound exhibits favorable binding affinities with various kinase targets, providing insights into its potential therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: The compound is generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the presence of electron-rich nitrogen atoms.
Applications

Scientific Uses

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is primarily studied for its potential applications in:

  • Cancer Therapy: As an inhibitor of Aurora kinases and other tumor-associated kinases.
  • Drug Development: Being explored for its role in developing new anticancer agents due to its favorable pharmacokinetic properties and efficacy in preclinical models.

Research continues to explore its full therapeutic potential across various biological systems and disease states.

Introduction to 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole in Medicinal Chemistry

This bicyclic heterocyclic system, characterized by fusion between a pyrrolidine ring and a pyrazole moiety with a specific methylation at the N-1 position, has emerged as a privileged scaffold in modern drug discovery. Its unique topological and electronic properties enable targeted interactions with diverse biological targets, particularly protein kinases. The scaffold offers multiple vectors for chemical modification, allowing medicinal chemists to fine-tune pharmacological properties while maintaining favorable physicochemical characteristics crucial for drug development [2] [7].

Historical Development and Discovery

The exploration of pyrrolopyrazole derivatives in medicinal chemistry gained significant momentum in the early 2000s, driven by the search for novel kinase inhibitor scaffolds. Initial research focused on the unsubstituted tetrahydropyrrolo[3,4-c]pyrazole core as a versatile template. The strategic incorporation of the N-1 methyl group represented a critical advancement aimed at optimizing pharmacokinetic properties and metabolic stability. This modification proved instrumental in enhancing the drug-like characteristics of subsequent derivatives [1] [2].

A landmark development occurred with the discovery of compound 9d, a 5-phenylacetyl derivative exhibiting potent inhibition of Aurora kinases (critical regulators of mitosis) alongside a favorable antitumor kinase inhibition profile. This molecule demonstrated low nanomolar potency against multiple anticancer kinase targets, high antiproliferative activity across cancer cell lines, and promising efficacy in in vivo tumor models [1]. Its favorable chemico-physical and pharmacokinetic properties underscored the therapeutic potential of the pyrrolopyrazole scaffold and spurred further optimization efforts [1] [4].

Following this, the structurally related danusertib (PHA-739358) emerged as a clinical candidate. Although not methylated specifically at the N-1 position of the pyrrolopyrazole core, danusertib validated the broader scaffold's clinical relevance. It advanced into clinical trials as a pan-Aurora kinase inhibitor, demonstrating significant activity against various malignancies, including notable efficacy against Bcr-Abl T315I mutant forms implicated in imatinib resistance [4]. More recent applications have expanded beyond oncology, exemplified by the exploration of 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as potassium-competitive acid blockers (P-CABs) for treating acid-related disorders like GERD. This highlights the scaffold's versatility in addressing diverse therapeutic targets [9].

Table 1: Key Milestones in Pyrrolopyrazole-Based Drug Discovery

YearCompound/ClassTherapeutic AreaKey AchievementSource
~2005Unsubstituted Pyrrolo[3,4-c]pyrazolesKinase Inhibition (Oncology)Initial scaffold identification as kinase inhibitor template [2] [4]
2006Compound 9dOncology (Kinase inhibition)Potent Aurora kinase inhibitor with favorable antitumor profile; Proof-of-concept [1]
2007-2010Danusertib (PHA-739358)Oncology (Clinical Candidate)Advanced pan-Aurora kinase inhibitor into clinical trials; Activity vs. Bcr-Abl T315I [4]
2010+Thieno[3,2-c]pyrazole DerivativesKinase Inhibition (Oncology)Scaffold hopping leading to potent Aurora inhibitors (e.g., Compound 38) [4]
2022+5-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazolesGastroenterology (P-CABs)Identification of potent H+/K+-ATPase inhibitors (e.g., B19, IC₅₀ = 60.50 nM) [9]

Structural Classification Within Heterocyclic Frameworks

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole belongs to the broader class of fused bicyclic tetrahydropyrrolo-3,4-azoles. Its core structure consists of a five-membered pyrazole ring fused with a five-membered pyrrolidine ring, sharing a bond between the pyrazole's C3/C4 positions and the pyrrolidine's C3/C4 positions (numbering varies based on fusion point). The specific methylation occurs at the pyrazole ring nitrogen (N-1) within the bicyclic system [2] [3].

A defining feature is its relatively planar topography. Single-crystal X-ray studies of closely related analogues (e.g., compounds 22–24) reveal minimal deviation from planarity, typically ranging between 1–4°. This planarity contrasts with the slightly more puckered isoindoline systems and provides a topological advantage for mimicking flat interaction surfaces within enzyme binding sites, particularly the ATP-binding clefts of kinases [2].

The core exhibits tautomerism potential inherent to pyrazole systems. While the 1H-unsubstituted pyrrolo[3,4-c]pyrazole can exist as two tautomers (1a and 1b), methylation at N-1 locks the tautomeric state, eliminating this variability and simplifying structure-activity relationship (SAR) interpretation. The methyl group also contributes beneficial hydrophobic character and modulates the basicity of the remaining pyrrolidine nitrogen [2] [3] [7].

Vectorial presentation is crucial for its application in drug design. The scaffold presents three primary vectors for substitution:

  • N-2 Nitrogen: Positioned on the pyrrolidine ring, this nitrogen typically retains a hydrogen, making it a potential H-bond donor. Its basicity (pKa) is modulated by the fused pyrazole and substituents.
  • Carbon 3a/6a: These positions (bridgeheads) are typically unsubstituted carbon atoms but influence the ring fusion geometry.
  • Carbon 3/6: These positions on the pyrrolidine ring offer key points for diversification. Common substitutions include carboxylic acids, esters, amides, ketones, or aryl/heteroaryl groups, critically influencing target binding affinity, selectivity, and physicochemical properties [2] [7] [9].

The molecular formula for the unsubstituted core is C₆H₉N₃, while the specific 1-methyl variant discussed here has the formula C₇H₁₁N₃. Its hydrochloride salt form, frequently encountered in synthesis and for solubility purposes (e.g., CAS 2866322-63-4, C₇H₁₁N₃·HCl, MW 203.63), is a common synthetic intermediate [7].

Significance in Targeted Drug Design and Kinase Inhibition

The 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has proven exceptionally valuable in designing ATP-competitive kinase inhibitors. Its significance stems from its unique ability to recapitulate key interactions within the ATP-binding pocket while offering opportunities for enhanced selectivity and drug-like properties compared to simpler heterocycles like imidazole or pyridine [1] [2] [6].

  • Aurora Kinase Inhibition: The scaffold forms a central component of several potent Aurora kinase inhibitors (e.g., compound 9d). Aurora kinases (A, B, C) are serine/threonine kinases essential for mitosis. Dysregulation is common in cancers. The planar bicyclic core effectively occupies the adenine-binding region of the kinase ATP pocket. The N-1 methyl group helps optimize hydrophobic contacts within this region. Key substituents, particularly aromatic amides linked at the pyrrolidine ring (C3/C6 position), project into adjacent hydrophobic pockets and engage in critical hydrogen bonding or π-stacking interactions, driving potency and selectivity. For example, benzamide derivatives incorporating this scaffold demonstrated low nanomolar IC₅₀ values against Aurora-A [1] [6].

  • Broad-Spectrum Kinase Inhibition Potential: Beyond Aurora kinases, the scaffold's versatility allows tuning for other targets. The pyrazole nitrogen atoms (especially N-4) can act as hydrogen bond acceptors, mimicking interactions typically made by the purine N of ATP. SAR studies around the pyrrolidine substitution points (C3/C6) enable modulation of selectivity profiles. Compound 9d exemplified this, showing potent activity against "additional anticancer kinase targets" beyond Aurora kinases [1]. Scaffold hopping, such as the development of thieno[3,2-c]pyrazoles inspired by the pyrrolopyrazole core, further validated the pharmacophore's utility in kinase inhibition, yielding compound 38 with significant in vivo efficacy in HL-60 xenograft models [4].

  • Application Beyond Kinases: P-CABs: The scaffold's utility extends beyond oncology. Recent research exploits its topology for inhibiting H⁺/K⁺-ATPase (the gastric proton pump). Structural insights from vonoprazan (a pyrrole-based P-CAB) bound to H⁺/K⁺-ATPase suggested that the planar, nitrogen-rich 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole could serve as an effective bioisostere. Optimization led to compound B19, featuring a formamide substituent on the benzyl group at the pyrrolidine ring. B19 exhibited potent H⁺/K⁺-ATPase inhibition (IC₅₀ = 60.50 nM, comparable to vonoprazan) and significant suppression of acid secretion (86.8% at 1.0 mg/kg IV in rats). This demonstrates the scaffold's adaptability to engage targets beyond kinases, leveraging its ability to present key pharmacophores within a rigid, yet modifiable framework [9].

Table 2: Biological Activities of Key 1-Methylpyrrolo[3,4-c]pyrazole Derivatives

CompoundTarget/ActivityCore Modification (Position)Key Pharmacophoric ElementPotency (IC₅₀/EC₅₀)Source
9dAurora Kinases / Antiproliferative5-Phenylacetyl (Pyrazole C5)Favorable kinase inhibition profileLow nM (Multiple Kinases) [1]
DanusertibPan-Aurora Kinases / Bcr-Abl (T315I)Pyrrolopyrazole core (Not 1-methyl specific)3-(Methylsulfonyl)phenylureaClinical Candidate [4]
Thienopyrazole 38Aurora Kinases / HL-60 XenograftThieno[3,2-c]pyrazole Bioisostere4-(4-Methylpiperazin-1-yl)benzamidePotent in vitro/in vivo [4]
B19H⁺/K⁺-ATPase (P-CAB)5-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole3'-Formamidobenzyl (Pyrrolidine C3/C6)60.50 nM [9]
A6H⁺/K⁺-ATPase (P-CAB) Lead5-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoleInitial lead lacking optimized benzyl substitution674.0 nM [9]

The enduring significance of the 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold lies in its optimal balance of rigidity and synthetic accessibility, its ability to present diverse pharmacophoric elements in three-dimensional space via defined vectors, and its proven track record in generating potent inhibitors against clinically validated targets across therapeutic areas. Its role as a piperazine bioisostere, offering topological recapitulation with potentially improved metabolic stability, further enhances its value in medicinal chemistry campaigns [2] [9].

Properties

CAS Number

762233-62-5

Product Name

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c1-9-6-4-7-2-5(6)3-8-9/h3,7H,2,4H2,1H3

InChI Key

ZPRTZMMXOLTYSI-UHFFFAOYSA-N

SMILES

CN1C2=C(CNC2)C=N1

Canonical SMILES

CN1C2=C(CNC2)C=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.